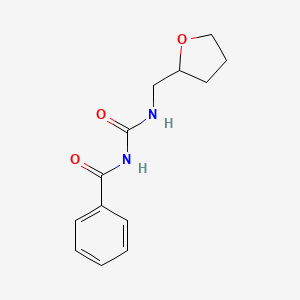
N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as those containing a thiadiazole ring, are often used in medicinal chemistry due to their diverse biological activities . They can exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction (XRD) analysis . This allows researchers to determine the geometric parameters and the crystallization space group .Chemical Reactions Analysis
Again, while specific reactions involving your compound are not available, similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For instance, the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) can be calculated .Aplicaciones Científicas De Investigación
Pharmacological Properties and Metabolic Pathways
- Acetaminophen (paracetamol), a well-studied compound with analgesic and antipyretic properties, shares a similar concern regarding metabolism and toxicity. Its metabolism involves multiple pathways, including glucuronidation, sulfation, and oxidation. The toxic effects, particularly liver damage, are associated with the accumulation of a toxic metabolite, emphasizing the importance of understanding metabolic pathways for safety assessments (Li-zi Zhao & G. Pickering, 2011).
Therapeutic Uses and Mechanisms
- The analgesic mechanism of acetaminophen, a compound structurally different but relevant in the context of pharmacological studies, involves its metabolite AM404 acting on receptors in the brain and spinal cord. This highlights the potential for compounds to exert effects through metabolites and receptor modulation, suggesting a pathway through which N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide might also act (N. Ohashi & T. Kohno, 2020).
Environmental and Toxicological Concerns
- Environmental persistence and toxicity of pharmaceuticals, such as sulfamethoxazole, highlight the need for understanding the environmental impact and removal strategies of synthetic compounds. This context is critical for evaluating the broader implications of introducing new chemicals into clinical use (G. Prasannamedha & P. S. Kumar, 2020).
Potential for Carcinogenicity
- Research on thiophene analogues of known carcinogens emphasizes the significance of structural analysis and toxicity assessment in drug development. It suggests that even minor structural modifications can profoundly impact biological activity and potential safety risks (J. Ashby et al., 1978).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-3-5-13(6-4-12)17-20-18(25-21-17)24-11-16(22)19-14-7-9-15(23-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLAYUJBNUPUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

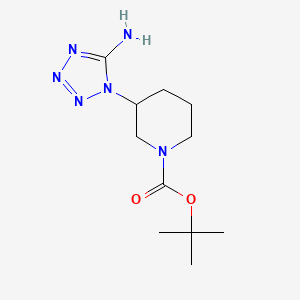

![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
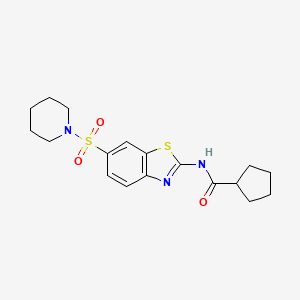
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)
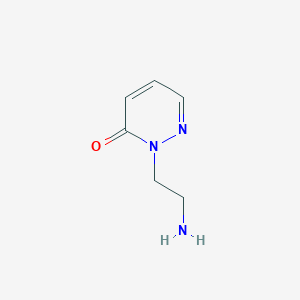

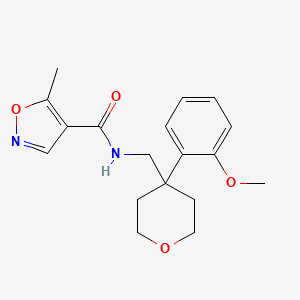
![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)
![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)

